molecular formula C11H8ClFN2O2 B8399058 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

Cat. No. B8399058
M. Wt: 254.64 g/mol
InChI Key: CJIORXFEBJOZRD-UHFFFAOYSA-N
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Patent
US08003662B2

Procedure details

3,5-dichloro-1-(4-fluorophenyl)pyrazin-2(1H)-one (13.0 g, 50.2 mmol; prepared according to the general methods described by M. Tutonda, et al., Tetrahedron, 1990, 46, 5715) dissolved in absolute methanol (100 mL) was treated with NaOMe (6.78 g, 125 mmol). The reaction mixture was stirred at room temp for 1 hour, neutralized with 2N HCl (Et2O solution), and evaporated the solvent under reduced pressure. The residue was treated with EtOAc, washed with 0.5N HCl solution, dried over MgSO4, and concentrated under reduced pressure to give the desired product (12.8 g, 100%). LRMS (ESI pos) m/e 254.9, 256.9 (M+1, Cl pattern). 1H-NMR (400 MHz, CDCl3) δ 7.39 (m, 2H), 7.20 (t, 2H), 6.95 (s, 1H), 4.05 (s, 3H); 19F-NMR (376 MHz, CDCl3) δ −111.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:16])[N:4]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[CH:5]=[C:6]([Cl:8])[N:7]=1.[CH3:17][O-:18].[Na+].Cl>CO>[Cl:8][C:6]1[N:7]=[C:2]([O:18][CH3:17])[C:3](=[O:16])[N:4]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(C=C(N1)Cl)C1=CC=C(C=C1)F)=O
Step Two
Name
Quantity
6.78 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temp for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
evaporated the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with EtOAc
WASH
Type
WASH
Details
washed with 0.5N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C(N(C1)C1=CC=C(C=C1)F)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.